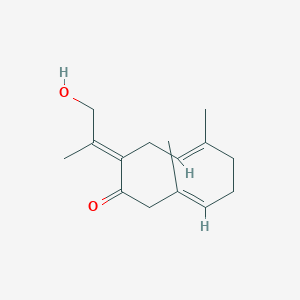

24-Deacetylalisol O

Overview

Description

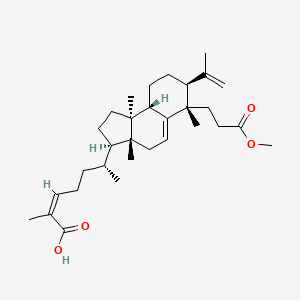

24-Deacetylalisol O is a compound that can be used for research in glycobiology .

Synthesis Analysis

Protostane triterpenes, to which 24-Deacetylalisol O belongs, are primarily found in the genus Alisma of the Alismataceae family. The 24-deacetyl derivative (24-deacetylalisol O/11-anhydro-alisol F, 20) were independently obtained by two research groups .Molecular Structure Analysis

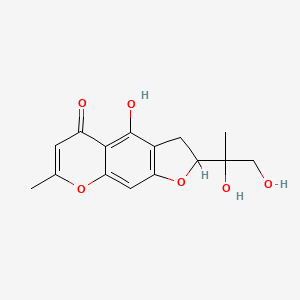

24-Deacetylalisol O has a molecular formula of C30H46O4 . Its structure includes unique stereostructures in positions 8 α -CH 3, 9 β -H, 13 α -H, and 14 β -CH 3 . The exact mass of 24-Deacetylalisol O is 470.33960994 g/mol .Physical And Chemical Properties Analysis

24-Deacetylalisol O has a molecular weight of 470.7 g/mol. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4. It has a Rotatable Bond Count of 2. Its Topological Polar Surface Area is 66.8 Ų .Scientific Research Applications

Chemical and Biological Studies

Histone Deacetylases in Medicine : Histone deacetylases (HDACs) are crucial in regulating gene expression, and their inhibitors are used as therapeutic agents. A study on the phylogenetics of Class I and II HDACs identifies the selective targeting potential of various inhibitors, guiding their use as chemical probes and in therapeutics (Bradner et al., 2010).

Circadian Rhythms and Metabolism : Research demonstrates that NAD+ levels oscillate in a 24-hour cycle, regulated by the circadian clock. This oscillation impacts metabolic and physiological processes, including interactions between metabolism and circadian rhythms in cells (Nakahata et al., 2009).

Mechanisms of Enzymatic Inhibition : A study on OXA-1 and OXA-24 β-lactamases reveals how these enzymes resist inhibitors, shedding light on the diverse mechanisms of action at the molecular level. This is vital for understanding and developing new drugs (Che et al., 2014).

Metabolomic Studies During Sleep Deprivation : Analysis of urinary metabolites during sleep and total sleep deprivation helps in understanding metabolic changes over a 24-hour period. This is relevant for clinical and epidemiological studies (Giskeødegård et al., 2015).

Histone Deacetylase Inhibitors in Radiation Therapy : The study on the HDAC inhibitor valproic acid highlights its effect on radiosensitivity when delivered up to 24 hours after irradiation, indicating potential applications in cancer treatment (Chinnaiyan et al., 2008).

KDAC Inhibitors and Acetylation Specificities : Research on lysine deacetylases inhibitors (KDACIs) provides a comprehensive view of their specificities, crucial for studying the function of acetylation and deacetylases in cells (Schölz et al., 2015).

Mechanism of Action

Target of Action

This compound is widely used in research in the fields of pharmaceuticals, cosmetics, and health products

Mode of Action

The mode of action of 24-Deacetylalisol O is not explicitly mentioned in the available literature. The compound’s interaction with its targets and the resulting changes are areas of ongoing research. It is used as an analytical standard for HPLC methods or as a screening agent for plant extracts with unknown secondary metabolites .

Biochemical Pathways

As the compound is used in glycobiology research , it may influence carbohydrate-related pathways.

Pharmacokinetics

The compound has a molecular weight of 470.7 and a molecular formula of C30H46O4 . It is stable for two years when stored at the recommended temperature . These properties may influence its bioavailability, but further pharmacokinetic studies are needed to outline these effects.

Result of Action

As it is used in various fields of research, including pharmaceuticals, cosmetics, and health products , it is likely to have diverse effects depending on the specific context of use.

Action Environment

The compound is stable for two years when stored at the recommended temperature , suggesting that temperature is an important factor in its stability

properties

IUPAC Name |

(1S,2R,4S,6S,8R,13S,14S,19R)-6-[(1R)-1,2-dihydroxy-2-methylpropyl]-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-17-15-19(25(32)27(4,5)33)34-20-16-30(8)18(24(17)20)9-10-22-28(6)13-12-23(31)26(2,3)21(28)11-14-29(22,30)7/h9-10,17,19-22,25,32-33H,11-16H2,1-8H3/t17-,19+,20+,21+,22+,25-,28+,29+,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFQEWOYCZTQFY-OZBSICFQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC2C1=C3C=CC4C5(CCC(=O)C(C5CCC4(C3(C2)C)C)(C)C)C)C(C(C)(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](O[C@@H]2C1=C3C=C[C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(C2)C)C)(C)C)C)[C@H](C(C)(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine](/img/structure/B3026640.png)

![(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one](/img/structure/B3026641.png)